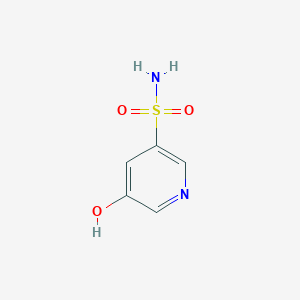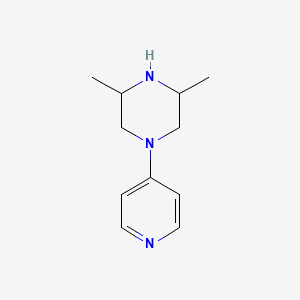
3,5-Dimethyl-1-(pyridin-4-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-1-(4-pyridinyl)-Piperazine is a chemical compound with a molecular structure that includes a piperazine ring substituted with a 4-pyridinyl group and two methyl groups at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(4-pyridinyl)-Piperazine typically involves the reaction of 4-pyridinylamine with appropriate reagents to introduce the piperazine ring and the methyl groups. One common method is the reaction of 4-pyridinylamine with formaldehyde and formic acid under controlled conditions to form the piperazine ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
化学反应分析
Types of Reactions: 3,5-Dimethyl-1-(4-pyridinyl)-Piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can produce various substituted piperazines depending on the nucleophile used.
科学研究应用
3,5-Dimethyl-1-(4-pyridinyl)-Piperazine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.
Industry: It can be utilized in the production of materials and chemicals with specific properties.
作用机制
The mechanism by which 3,5-Dimethyl-1-(4-pyridinyl)-Piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
相似化合物的比较
3,5-Dimethyl-1-(4-pyridinyl)-Piperazine is similar to other piperazine derivatives, but its unique substitution pattern gives it distinct properties. Some similar compounds include:
Piperazine: The parent compound without substitutions.
4-Pyridinylpiperazine: A piperazine derivative with a 4-pyridinyl group but without methyl groups.
3,5-Dimethylpiperazine: A piperazine derivative with methyl groups but without the 4-pyridinyl group.
属性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
3,5-dimethyl-1-pyridin-4-ylpiperazine |
InChI |
InChI=1S/C11H17N3/c1-9-7-14(8-10(2)13-9)11-3-5-12-6-4-11/h3-6,9-10,13H,7-8H2,1-2H3 |
InChI 键 |
WCNOQJMOIFUJMH-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(N1)C)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol](/img/structure/B15364035.png)
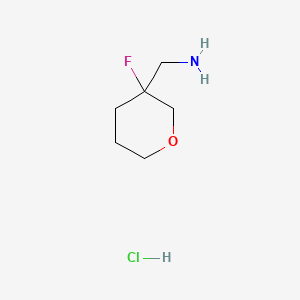
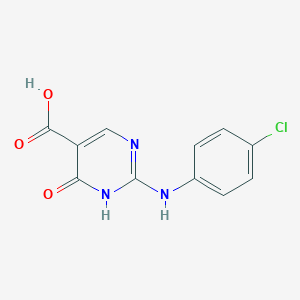
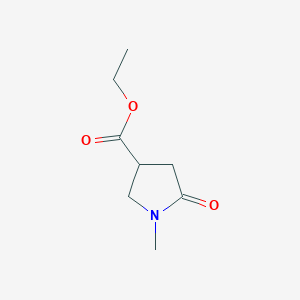

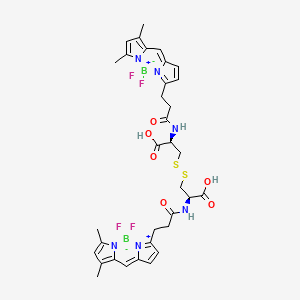
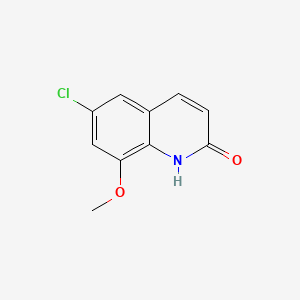
![1,1-Dimethylethyl 4-[(6-fluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate](/img/structure/B15364080.png)

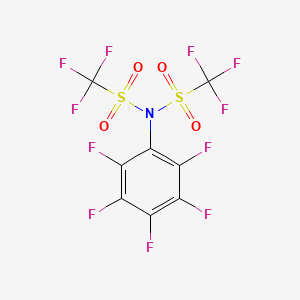
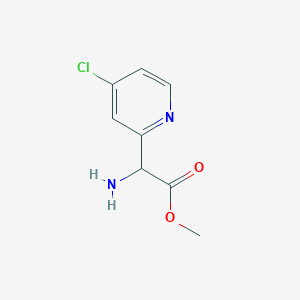
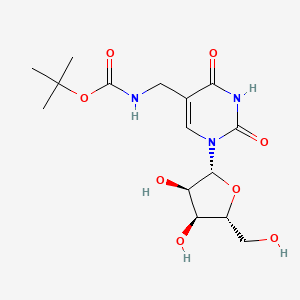
![N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15364098.png)
